molecular formula C21H18O10 B8220709 Chrysin-7-O-beta-D-glucoronide

Chrysin-7-O-beta-D-glucoronide

Cat. No.: B8220709
M. Wt: 430.4 g/mol
InChI Key: IDRSJGHHZXBATQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysin-7-O-beta-D-glucoronide can be synthesized through the glucuronidation of chrysin. This process involves the reaction of chrysin with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase . The reaction typically occurs under mild conditions, with a pH range of 7.0 to 7.5 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound involves the extraction of chrysin from plant sources, followed by enzymatic glucuronidation. The process is optimized for large-scale production by using bioreactors and immobilized enzymes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Chrysin-7-O-beta-D-glucoronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glucuronides .

Scientific Research Applications

Chrysin-7-O-beta-D-glucoronide has a wide range of scientific research applications:

Mechanism of Action

Chrysin-7-O-beta-D-glucoronide exerts its effects primarily through its antioxidant activity. It inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP. This results in the activation of protein kinase A, which in turn modulates various cellular processes . Additionally, it binds to specific molecular targets such as H41 of 3CLpro and K157 and E167 of PLpro, inhibiting the replication of SARS-CoV-2 .

Comparison with Similar Compounds

Uniqueness: Chrysin-7-O-beta-D-glucoronide is unique due to its dual inhibitory action against SARS-CoV-2 proteases, which is not commonly observed in other similar flavonoid glucuronides .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSJGHHZXBATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chrysin-7-O-beta-D-glucoronide
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Reactant of Route 6
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